N-去乙基-N-丙基奥昔布宁

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

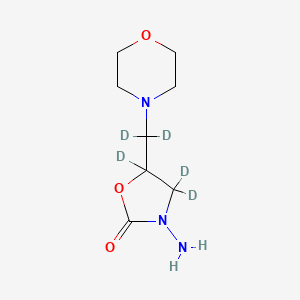

“N-Desethyl-N-propyl Oxybutynin” is a compound used for research purposes . It’s a derivative of Oxybutynin, which is a tertiary amine that undergoes extensive first-pass metabolism .

Molecular Structure Analysis

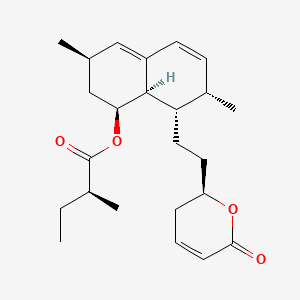

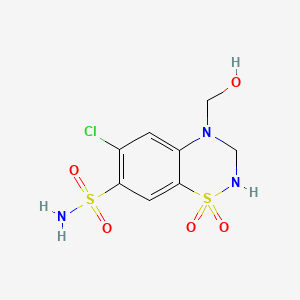

The molecular formula of “N-Desethyl-N-propyl Oxybutynin” is C23H33NO3, and its molecular weight is 371.51 .科学研究应用

奥昔布宁在治疗膀胱过度活动症中的作用

奥昔布宁是一种叔胺,它经过广泛的首过代谢形成其活性代谢物 N-去乙基奥昔布宁,该代谢物在很大程度上发挥了该药物的作用。它在控制膀胱过度活动症 (OAB) 症状(包括反射亢进)方面的功效已得到充分证明。这是通过其抗毒蕈碱作用实现的,正如 Andersson 和 Chapple (2001) 在发表在《世界泌尿科学杂志》上的研究中所述,该作用已被证明对治疗 OAB 有效 (Andersson & Chapple, 2001).

药理学见解

进一步的研究深入探讨了奥昔布宁及其代谢物的药理学特性。例如,Reitz 等人 (2007) 探索了奥昔布宁和 N-去乙基奥昔布宁对映体的毒蕈碱受体谱,揭示了它们对各种毒蕈碱受体亚型的有效抗毒蕈碱作用,这有助于它们治疗尿失禁和 OAB 的功效 (Reitz 等,2007).

代谢途径和药代动力学

对奥昔布宁代谢途径的研究提供了新的见解。Aprile 等人 (2018) 发现奥昔布宁的清除不仅涉及 N-去乙基化,还涉及 N-氧化,概述了一个影响其药理活性的复杂代谢方案 (Aprile 等,2018).

替代给药机制

开发替代给药机制(如透皮贴剂)一直是一个重要的关注点。Sand (2009) 讨论了奥昔布宁给药系统的演变,强调了透皮给药方法可以通过绕过首过代谢来降低抗毒蕈碱副作用并维持治疗效果,从而降低 N-去乙基奥昔布宁的血清水平 (Sand, 2009).

临床药代动力学和治疗效果

Guay (2003) 对用于治疗急迫性尿失禁的药物(包括奥昔布宁)的临床药代动力学进行了全面综述。这篇综述强调了了解药代动力学对于改善治疗效果和最小化不良反应的重要性 (Guay, 2003).

作用机制

Target of Action

N-Desethyl-N-propyl Oxybutynin is a metabolite of Oxybutynin . The primary targets of Oxybutynin are the muscarinic receptors . These receptors play a crucial role in the contraction of smooth muscles, such as those found in the bladder .

Mode of Action

Oxybutynin, and by extension N-Desethyl-N-propyl Oxybutynin, acts by inhibiting the muscarinic action of acetylcholine on smooth muscle . This inhibition results in the relaxation of the detrusor muscle of the bladder, thereby reducing muscle activity and preventing the urge to void .

Biochemical Pathways

The action of N-Desethyl-N-propyl Oxybutynin primarily affects the cholinergic pathway . By inhibiting the muscarinic receptors, it disrupts the normal signaling of acetylcholine, a neurotransmitter responsible for transmitting signals in this pathway . The downstream effects include reduced contraction of the bladder’s detrusor muscle, leading to decreased urinary urgency .

Pharmacokinetics

It is known that oxybutynin is poorly absorbed orally, with only 2-11% bioavailability for the immediate-release tablet formulation . The active metabolite of Oxybutynin, N-desethyloxybutynin, is found in plasma after administration . The pharmacokinetic parameters for Oxybutynin were Cmax 5.4 ± 2.7 ng/mL, AUCinf 34.9 ± 17.4 h ng/mL, t1/2 8.5 ±3.5 h and for N-desethyloxybutynin were Cmax 3.9 ± 2.5 ng/mL, AUCinf 51.1 ± 43.1 h ng/mL, t1/2 7.7± 5.9h .

Result of Action

The primary result of N-Desethyl-N-propyl Oxybutynin’s action is the reduction of urinary urgency . This is achieved by decreasing the activity of the detrusor muscle in the bladder . In a study, the mean percentage of patients who were “dry or improved” after treatment accounted for 76.9% in adults and 74.6% in kids .

Action Environment

The action of N-Desethyl-N-propyl Oxybutynin can be influenced by various environmental factors. For instance, the method of administration can affect its bioavailability and side effects . Transdermal administration of Oxybutynin has been shown to result in lower plasma concentrations of N-desethyloxybutynin compared to oral administration, potentially improving tolerability .

安全和危害

未来方向

“N-Desethyl-N-propyl Oxybutynin” is a compound of interest in proteomics research . Future research may focus on its potential applications in this field. Additionally, studies on Oxybutynin, the parent compound, suggest potential future directions. For instance, research on Oxybutynin’s use in treating overactive bladder syndrome could inform studies on “N-Desethyl-N-propyl Oxybutynin” and similar compounds .

生化分析

Biochemical Properties

N-Desethyl-N-propyl Oxybutynin is known to interact with various enzymes and proteins. It is an inhibitor of proliferation and suppresses gene expression in bladder smooth muscle cells

Cellular Effects

N-Desethyl-N-propyl Oxybutynin has been found to have significant effects on various types of cells. It is known to suppress gene expression in bladder smooth muscle cells

Molecular Mechanism

It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

N-Desethyl-N-propyl Oxybutynin is involved in certain metabolic pathways. It is a metabolite of Oxybutynin, which undergoes an extensive first-pass metabolism

属性

IUPAC Name |

4-[ethyl(propyl)amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO3/c1-3-17-24(4-2)18-11-12-19-27-22(25)23(26,20-13-7-5-8-14-20)21-15-9-6-10-16-21/h5,7-8,13-14,21,26H,3-4,6,9-10,15-19H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQLQZGCILBTUPB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215677-72-7 |

Source

|

| Record name | N-Desethyl-N-propyl oxybutynin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215677727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DESETHYL-N-PROPYL OXYBUTYNIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZSE05N16A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Methylphenyl)amino]-3-pyridinesulfonamide hydrochloride](/img/structure/B565317.png)

![tert-butyl 4-[[4-(1H-indol-4-yl)piperazin-1-yl]methyl]benzoate](/img/structure/B565332.png)